N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Agents
One significant application of derivatives similar to N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide is as broad-spectrum antifungal agents. Research identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent fungicidal agents against Candida species, with additional antifungal activity against Aspergillus species. This series of compounds demonstrated considerable in vitro activity against various fungi species, including molds and dermatophytes, with in vivo efficacy confirmed in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Coordination Chemistry
In coordination chemistry, derivatives of this compound have been used to synthesize nickel and copper complexes. These complexes, characterized by spectroscopic data, involve two O, S chelated ligands, indicating the potential of these acetamide derivatives in forming complex structures with metal ions, which could be significant in materials science and catalysis (Mansuroğlu et al., 2008).
Pharmaceutical Patents
The compound has been reflected in pharmaceutical patents, indicating its potential application in the development of medications with cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. This underscores the compound's versatility in drug development and its potential contribution to various therapeutic areas (Habernickel, 2002).
Analgesic Drug Adduct Formation
Research has also explored the formation of drug adducts involving morpholine derivatives, which include the study of paracetamol (acetaminophen) adducts. These studies can provide insights into the drug's interaction mechanisms and the potential for developing new therapeutic formulations (Oswald et al., 2002).
Antimalarial Drug Synthesis
Derivatives have been utilized in the chemoselective acetylation of 2-aminophenol, crucial for synthesizing antimalarial drugs. This highlights the compound's application in developing treatments for malaria, emphasizing its role in synthesizing key intermediates for antimalarial drugs (Magadum & Yadav, 2018).
Properties
IUPAC Name |
N,N-diethyl-2-[3-(2-morpholin-4-yl-2-oxoacetyl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-3-21(4-2)18(24)14-23-13-16(15-7-5-6-8-17(15)23)19(25)20(26)22-9-11-27-12-10-22/h5-8,13H,3-4,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRHJSWXBXMVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.